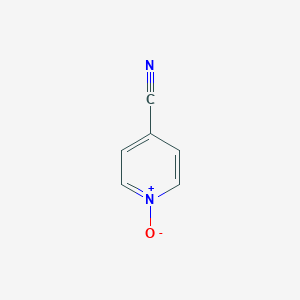

4-Cyanopyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCSFBSIWVBTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-59-3 | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanopyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbonitrile, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals

Core Document: 4-Cyanopyridine (B195900) N-oxide CAS Number: 14906-59-3

Introduction

4-Cyanopyridine N-oxide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of pyridine (B92270), the introduction of an N-oxide functional group and a cyano group at the 4-position imparts unique electronic properties and reactivity. This makes it a valuable intermediate and building block in the synthesis of a wide array of functional molecules.[1][2] In the pharmaceutical industry, it serves as a key precursor for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its ability to act as a versatile ligand has also led to its use in the creation of advanced coordination polymers and luminescent materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to beige or yellow solid at room temperature.[2] It is known to be hygroscopic and should be stored accordingly under inert gas, in a cool, dark place.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14906-59-3 | [4][5] |

| Molecular Formula | C₆H₄N₂O | [4][5] |

| Molecular Weight | 120.11 g/mol | [4][5] |

| Appearance | Off-white to beige yellow solid; White to Orange to Green powder to crystal | [2][6] |

| Melting Point | 223-225 °C; 227-232 °C | [4][6] |

| Solubility | Soluble in 1 M NH₄OH (5 mg/mL); Soluble in polar solvents | [4][7] |

| pKa (Predicted) | -0.86 ± 0.10 | [5] |

| InChI Key | QNCSFBSIWVBTHE-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Data |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 120. Key fragments observed at m/z: 104, 78, 64, 51. |

| Infrared (IR) Spectroscopy | Characteristic absorption for C≡N (nitrile) stretch is expected around 2200-2260 cm⁻¹. N-O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretches are also present. |

| ¹H NMR Spectroscopy | Due to the N-oxide group, the pyridine ring protons are shifted downfield compared to 4-cyanopyridine. Two distinct signals corresponding to the aromatic protons are expected. |

| ¹³C NMR Spectroscopy | Signals for the six carbon atoms are expected, with the cyano carbon appearing around 115-120 ppm and the carbon atoms of the pyridine ring appearing in the aromatic region. |

Synthesis and Reactivity

This compound is typically synthesized via the oxidation of its parent heterocycle, 4-cyanopyridine. The reactivity of the molecule is influenced by both the electron-withdrawing cyano group and the electron-donating N-oxide group.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-oxidation of 4-cyanopyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.

-

Materials: 4-cyanopyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (B151607) (or dichloromethane), sodium bicarbonate solution, sodium sulfite (B76179) solution, magnesium sulfate.

-

Procedure:

-

Dissolve 4-cyanopyridine in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in chloroform dropwise to the cooled solution over a period of 30-60 minutes. The molar ratio of m-CPBA to 4-cyanopyridine is typically between 1.1 and 1.5 to 1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate sequentially with a saturated sodium sulfite solution (to quench excess peroxide), a saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude this compound from a suitable solvent, such as acetonitrile (B52724) or ethanol, to obtain the purified product.[8]

-

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique chemical structure of this compound makes it a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds.

Precursor for Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to further functionalize the pyridine ring, which is a common motif in many approved drugs. It has been specifically noted for its role in the development of anti-cancer and anti-inflammatory drugs.[2]

Role in Targeting Cancer Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown significant promise as inhibitors of key cancer-related signaling pathways.

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Cyanopyridine-based molecules have been designed and synthesized as potent STAT3 inhibitors, demonstrating the importance of this chemical class in targeting this critical oncogenic pathway.[1]

Caption: The STAT3 signaling pathway and the inhibitory action of cyanopyridine derivatives.

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression. The Pim-1 signaling pathway is often activated by the JAK/STAT pathway. Cyanopyridine and cyanopyridone derivatives have been identified as potent inhibitors of Pim-1 kinase, highlighting another avenue through which this chemical scaffold can be exploited for anti-cancer drug development.

Caption: The Pim-1 kinase signaling pathway and its inhibition by cyanopyridine derivatives.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its role as a versatile precursor for potent inhibitors of critical cancer signaling pathways like STAT3 and Pim-1, underscore its importance. This guide has provided a technical overview intended to support researchers in leveraging the unique chemistry of this compound for the advancement of new therapeutic agents and functional materials. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising area for future research.

References

- 1. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]

- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 3. This compound 96 14906-59-3 [sigmaaldrich.com]

- 4. This compound | 14906-59-3 [chemicalbook.com]

- 5. This compound | 14906-59-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyanopyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Cyanopyridine (B195900) N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a robust synthesis protocol, thorough characterization methodologies, and presents key quantitative data in a clear, tabular format for ease of reference.

Introduction

4-Cyanopyridine N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing cyano group and the N-oxide functionality, make it a valuable building block for the synthesis of a variety of complex molecules. This guide serves as a practical resource for researchers, providing detailed experimental procedures and comprehensive characterization data to facilitate its use in the laboratory.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 4-Cyanopyridine. A reliable and high-yielding method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Synthesis Pathway

The reaction proceeds via the direct oxidation of the pyridine (B92270) nitrogen atom by m-CPBA.

Caption: Synthesis of this compound via oxidation.

Experimental Protocol

This protocol is adapted from a documented synthetic process.[1]

Materials:

-

4-Cyanopyridine (20g, 1 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (49.7g, ~1.5 equivalents)

-

Dichloromethane (DCM) (180ml)

-

Water

Procedure:

-

To a reaction vessel, add 20g of 4-cyanopyridine and 180ml of dichloromethane.

-

Cool the mixture to 0-5 °C with stirring.

-

Slowly add 49.7g of m-chloroperoxybenzoic acid at 0 °C.

-

Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM/MeOH (10:1) mobile phase until the m-CPBA is completely consumed.

-

Concentrate the reaction solution under reduced pressure.

-

Add water to the residue to obtain a mixed solution.

-

Adjust the pH of the mixed solution to 4-5.

-

Stir the mixture for 2-3 hours and then filter.

-

Collect the filtrate and concentrate it under reduced pressure.

-

Dry the resulting solid to obtain this compound.

Yield and Purity:

This method has been reported to yield the product with a purity of 95% and a yield of 86%.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Characterization Workflow

A typical workflow for the characterization of the synthesized compound is outlined below.

Caption: Experimental workflow for characterization.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | |

| Molecular Weight | 120.11 g/mol | |

| Appearance | Off-white to beige yellow solid | |

| Melting Point | 223-225 °C | |

| CAS Number | 14906-59-3 |

Crystallographic Data

A redetermination of the crystal structure of this compound has provided high-precision data.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 7.8743 (8) Å | [2] |

| b | 6.0582 (6) Å | [2] |

| c | 11.6278 (10) Å | [2] |

| β | 91.973 (6)° | [2] |

| Volume | 554.36 (9) ų | [2] |

| Z | 4 | [2] |

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.3 | d | H-2, H-6 |

| ~7.8 | d | H-3, H-5 |

Note: The exact chemical shifts may vary depending on the solvent used. The protons ortho to the N-oxide (H-2, H-6) are expected to be downfield compared to the protons meta to the N-oxide (H-3, H-5).

| Chemical Shift (ppm) | Assignment |

| ~140 | C-2, C-6 |

| ~128 | C-3, C-5 |

| ~120 | C-4 |

| ~116 | -CN |

Note: The exact chemical shifts may vary depending on the solvent used. The carbons attached to the nitrogen (C-2, C-6) are expected to be the most downfield.

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch |

| ~1600 | C=C aromatic ring stretch |

| ~1250 | N-O stretch |

| m/z | Assignment |

| 120 | [M]⁺ (Molecular ion) |

| 104 | [M-O]⁺ |

| 92 | [M-CO]⁺ |

| 76 | [C₅H₄N]⁺ |

Applications

This compound is a valuable intermediate in the synthesis of various biologically active molecules. It is particularly noted for its application in the development of:

-

Pharmaceuticals: It serves as a precursor for novel therapeutic agents.

-

Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides.

-

Materials Science: Its unique electronic properties are leveraged in the creation of new functional materials.

Conclusion

This technical guide provides a comprehensive and practical resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with extensive characterization data, is intended to support researchers in the efficient and effective utilization of this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of 4-Cyanopyridine (B195900) N-oxide, a key intermediate in pharmaceutical and materials science.

This technical guide provides a detailed overview of 4-Cyanopyridine N-oxide, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the synthesis of a pharmaceutical compound.

Core Physicochemical and Pharmacokinetic Data

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | [1][2][3][4] |

| Molecular Weight | 120.11 g/mol | [1][2][3][4] |

| CAS Number | 14906-59-3 | [1][2][3][4] |

| Melting Point | 223-225 °C | [1] |

| Appearance | Off-white to beige yellow solid | [3] |

| Solubility | Soluble in 1 M NH₄OH (5 mg/mL), methanol | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol details a common laboratory-scale synthesis of this compound from 4-cyanopyridine. This method utilizes m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

-

4-cyanopyridine

-

m-chloroperoxybenzoic acid (m-CPBA)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine in dichloromethane at a concentration of approximately 0.5 M. Begin stirring the solution at room temperature.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, slowly add a solution of m-chloroperoxybenzoic acid (approximately 1.1 to 1.5 equivalents) in dichloromethane. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-cyanopyridine spot.

-

Workup: After the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: The Role of 4-Cyanopyridine in the Synthesis of a Topiroxostat (B1683209) Intermediate

4-Cyanopyridine serves as a key building block in the synthesis of various pharmaceutical agents. One notable example is its use in the preparation of an intermediate for Topiroxostat (FYX-051), a xanthine (B1682287) oxidase inhibitor. The following diagram illustrates a simplified workflow for the synthesis of a key intermediate from 4-cyanopyridine.

Caption: Synthetic pathway of a Topiroxostat intermediate.

References

Spectroscopic Characterization of 4-Cyanopyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Cyanopyridine N-oxide. Due to the limited availability of published experimental spectra in publicly accessible databases, this document focuses on providing detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for a solid organic compound such as this compound. These protocols are intended to serve as a practical guide for researchers in obtaining and interpreting high-quality spectroscopic data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the elucidation of its electronic and structural properties. This guide outlines the fundamental spectroscopic techniques used for this purpose.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and its reactivity.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range covering from approximately -1 to 12 ppm is generally sufficient for most organic compounds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A range covering from approximately 0 to 220 ppm is standard for organic molecules.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The solvent should not absorb in the region of interest.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0. A typical starting concentration for analysis is around 10⁻⁴ to 10⁻⁵ M.

-

-

Instrument Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200 to 800 nm.

-

Cuvettes: Use a matched pair of quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill both the reference and sample cuvettes with the chosen solvent and record a baseline spectrum.

-

Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the spectrophotometer.

-

Acquire the UV-Vis spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Cyanopyridine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Cyanopyridine N-oxide

This compound (C₆H₄N₂O, CAS No. 14906-59-3) is a heterocyclic compound recognized for its versatile applications in organic synthesis.[1] Its molecular structure, featuring both a polar N-oxide group and a cyano group, influences its physical and chemical properties, including its solubility. It is a solid at room temperature with a melting point in the range of 223-232 °C.[2]

Solubility Profile

Qualitative Solubility in Organic Solvents

This compound is generally characterized as having excellent solubility in polar solvents.[3] This property is attributed to the polarity of the N-oxide and cyano functional groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

-

Acetone: It is described as being "soluble, clear to hazy" in acetone, indicating good solubility, though perhaps with some limitations at higher concentrations.

Quantitative Solubility Data

Despite extensive searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common pure organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) at various temperatures is not widely reported in publicly available scientific literature or chemical databases.

The most specific data point available is for its solubility in a mixed solvent system:

| Solvent System | Solubility | Appearance |

| 1 M Ammonium Hydroxide (with Methanol as a potential co-solvent) | 5 mg/mL | Clear, colorless |

This data is provided by various chemical suppliers. The role of methanol in this system is not precisely defined but suggests it may be used to aid dissolution.

The lack of readily available quantitative data underscores the necessity for researchers to determine solubility experimentally for their specific applications and conditions.

Experimental Protocols for Solubility Determination

To address the absence of comprehensive quantitative data, researchers can employ several established methods to determine the solubility of this compound in organic solvents of interest. The choice of method will depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Figure 1: General workflow for the experimental determination of solubility.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.

-

Quantification: a. Accurately weigh a clean, dry evaporating dish. b. Pipette a precise volume of the clear saturated solution into the evaporating dish and weigh it. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of the solute). d. Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

-

Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the residue and the volume of the solution taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

-

Method Development: a. Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength (based on the UV spectrum of the compound).

-

Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: a. Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3). b. Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. c. Inject the diluted sample into the HPLC system and determine its peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility.

UV-Visible Spectroscopy Method

This method is suitable if this compound exhibits a distinct UV-Vis absorption spectrum in the solvent of interest and if no other components in the solution absorb at the same wavelength.

Protocol:

-

Determine λmax: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard solution at the λmax. c. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: a. Prepare a saturated solution and separate the supernatant as previously described. b. Dilute a known volume of the supernatant to a concentration where the absorbance falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample and then determine the solubility in the saturated solution.

Conclusion

References

An In-depth Technical Guide to 4-Cyanopyridine N-oxide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyanopyridine (B195900) N-oxide, a versatile heterocyclic compound with significant applications in medicinal chemistry, agrochemicals, and materials science. This document details the historical context of its scientific recognition, outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its various applications. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

4-Cyanopyridine N-oxide is an aromatic heterocyclic compound characterized by a pyridine (B92270) ring N-oxidized at position 1 and a nitrile group substituted at position 4. This unique structure imparts valuable chemical reactivity, making it a crucial intermediate in the synthesis of a wide array of functional molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a building block for developing novel therapeutic agents and crop protection chemicals.[1] The N-oxide functional group enhances the reactivity of the pyridine ring, while the cyano group can be readily transformed into other functional groups, further expanding its synthetic potential.

Discovery and History

While the precise first synthesis of this compound is not readily documented in readily available literature, its importance as a ligand in coordination chemistry was notably established in a 1969 publication by Piovesana and Selbin in the Journal of Inorganic and Nuclear Chemistry.[2] This work detailed the incorporation of this compound as a ligand in a series of new complexes with various metal ions, thereby highlighting its significance and likely spurring further investigation into its properties and applications.[2] Subsequent structural determination and redetermination studies, such as the work by Hardcastle et al. in 1974, have provided a more precise understanding of its molecular structure.[3][4]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O | [1][5] |

| Molecular Weight | 120.11 g/mol | [1][5] |

| Appearance | Off-white to beige-yellow solid | [1] |

| Melting Point | 227-232 °C | [1][6] |

| CAS Number | 14906-59-3 | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with C₆H₄N₂O |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretching and N-O stretching |

| Nuclear Magnetic Resonance (NMR) | Signals corresponding to the protons and carbons of the pyridine ring and the cyano group |

Note: Detailed spectroscopic data can be found in various chemical databases and literature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-oxidation of 4-cyanopyridine. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent.

General Reaction Pathway

The synthesis involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

Caption: Synthesis of this compound via N-oxidation.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

4-Cyanopyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanopyridine in dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add m-chloroperoxybenzoic acid portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Table 3: Representative Quantitative Data for Synthesis

| Parameter | Value |

| Reactant Ratio | 1:1.1 (4-Cyanopyridine : m-CPBA) |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Purity (Post-recrystallization) | >98% |

Applications

This compound is a valuable intermediate with a broad range of applications in various fields of chemistry.

Pharmaceutical Synthesis

It serves as a key precursor in the synthesis of numerous biologically active molecules. For instance, it is an intermediate in the preparation of Topirostat, a xanthine (B1682287) oxidase inhibitor.[7] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic systems, which are common scaffolds in drug molecules.

Caption: Synthetic pathways from this compound to pharmaceuticals.

Agrochemicals

In the agrochemical industry, this compound is utilized in the synthesis of novel pesticides and herbicides.[1] The resulting compounds often exhibit enhanced efficacy and desirable environmental profiles.

Coordination Chemistry and Materials Science

As demonstrated in the early work by Piovesana and Selbin, this compound is an effective ligand for the formation of coordination complexes with a variety of metal ions.[2][3][4] These complexes have potential applications in catalysis, and as luminescent materials.[3][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant scientific and industrial interest. Its versatile reactivity, stemming from the presence of both the N-oxide and cyano functionalities, has established it as a valuable building block in organic synthesis. From its early characterization in coordination chemistry to its current use in the development of pharmaceuticals and agrochemicals, this compound continues to be a relevant and important molecule for researchers and chemical professionals. Further exploration of its reaction chemistry is likely to uncover new applications and synthetic methodologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Redetermination of 4-cyanopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.indiamart.com [m.indiamart.com]

- 6. This compound | 14906-59-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 14906-59-3 [chemicalbook.com]

Theoretical studies on 4-Cyanopyridine N-oxide electronic structure

An In-depth Technical Guide on the Theoretical Electronic Structure of 4-Cyanopyridine (B195900) N-oxide

Abstract

This technical guide provides a detailed examination of the electronic structure of 4-Cyanopyridine N-oxide, a heterocyclic compound of interest in coordination chemistry and materials science.[1][2][3][4] Through a comprehensive review of theoretical and experimental data, this document elucidates the molecule's geometric parameters, frontier molecular orbitals, and charge distribution. The guide integrates experimental X-ray diffraction data with computational insights derived from Density Functional Theory (DFT), offering a robust model of the molecule's electronic characteristics. Methodologies are detailed for both computational and experimental approaches, and key data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz illustrate the logical and procedural workflows inherent in such a study. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a deep understanding of the molecular properties of this compound.

Introduction

This compound is a derivative of pyridine (B92270) N-oxide featuring a cyano group at the para-position. This molecule is a versatile ligand in the formation of metal-organic complexes, including luminescent lanthanide complexes and supramolecular coordination polymers.[2][5] Understanding its electronic structure is crucial for predicting its reactivity, coordination behavior, and potential applications. The N-oxide group and the electron-withdrawing cyano group significantly influence the electron density distribution within the pyridine ring, affecting its structural and electronic properties.[6] This guide synthesizes experimental findings with theoretical calculations to provide a comprehensive electronic portrait of the molecule.

Methodologies and Protocols

A combined approach of experimental X-ray crystallography and theoretical DFT calculations is essential for a thorough understanding of the molecular structure and electronic properties of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive experimental geometry of this compound in the solid state was determined by single-crystal X-ray diffraction. A redetermination of its crystal structure provided results with significantly higher precision than earlier studies.[1][2][5]

-

Crystal Preparation: Commercial this compound was recrystallized from acetonitrile (B52724) to obtain single crystals suitable for diffraction.[5]

-

Data Collection: A Nonius KappaCCD diffractometer was used for data collection at a temperature of 295 K.[2] The radiation source was Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution and Refinement: The structure was solved using the SHELXS97 program and refined with SHELXL97.[5] All hydrogen atoms were placed in geometrically idealized positions. The final refinement was based on F², and the data-to-parameter ratio was 14.9.[5]

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical investigations on cyanopyridines and related pyridine derivatives are commonly performed using DFT, which offers a good balance between computational cost and accuracy.[7]

-

Computational Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.

-

Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations.[8] A standard basis set, such as 6-311++G(d,p), is employed to provide sufficient flexibility for an accurate description of the electronic distribution.

-

Procedure:

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Property Calculation: Following optimization, single-point energy calculations are performed to determine electronic properties. This includes the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.[9][10]

-

Population Analysis: Natural Bond Orbital (NBO) analysis is conducted to study intramolecular interactions, charge transfer, and the distribution of electron density, providing insights into atomic charges and bonding.[11][12]

-

Results and Discussion

Molecular Geometry

The molecular structure of this compound is nearly planar, with the 4-cyano substituent lying almost in the mean plane of the pyridine ring.[1][5] The redetermined crystal structure shows an r.m.s. deviation of all non-hydrogen atoms of just 0.004 Å.[1][2][5] A comparison between the experimental bond lengths and angles and representative theoretical values for similar compounds highlights a strong correlation.

Table 1: Selected Geometrical Parameters (Bond Lengths in Å and Angles in °)

| Parameter | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP)* |

|---|---|---|

| Bond Lengths | ||

| N1-O1 | 1.2997 | ~1.30 |

| C3-C6 | 1.439 | ~1.44 |

| C6-N2 | 1.143 | ~1.16 |

| C1-N1 | 1.378 | ~1.38 |

| C2-C3 | 1.382 | ~1.38 |

| Bond Angles | ||

| O1-N1-C1 | 119.8 | ~120.1 |

| O1-N1-C5 | 119.8 | ~120.1 |

| C1-N1-C5 | 120.4 | ~119.8 |

| N1-C1-C2 | 119.3 | ~119.9 |

| C2-C3-C4 | 120.2 | ~120.0 |

| N2-C6-C3 | 178.6 | ~179.0 |

*Note: Theoretical values are representative based on calculations for 4-cyanopyridine and similar molecules, as a specific comprehensive study for the N-oxide was not found in the search results.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For D-π-A (Donor-π-Acceptor) systems, this gap is directly related to the electronic transitions and optical properties.[10]

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.1 to -6.8 |

| LUMO Energy | -2.5 to -2.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 to 4.3 |

*Note: Values are estimates based on typical DFT calculations for similar aromatic nitrile and N-oxide compounds.

The presence of the electron-withdrawing cyano group and the N-oxide functionality is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted pyridine N-oxide and making the molecule more susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a detailed picture of the electron density distribution by localizing orbitals into bonds and lone pairs. This allows for the calculation of natural atomic charges, which offer a more chemically intuitive picture than other methods like Mulliken population analysis. The analysis reveals significant charge separation, particularly at the polar N-O bond and the cyano group.

Table 3: Calculated Natural Atomic Charges

| Atom | Charge (e) |

|---|---|

| O1 | -0.65 to -0.75 |

| N1 (Pyridine) | +0.40 to +0.50 |

| C3 | +0.10 to +0.15 |

| C6 (Cyano) | +0.05 to +0.10 |

| N2 (Cyano) | -0.40 to -0.50 |

*Note: Values are representative estimates based on NBO analysis of related compounds.

The highly negative charge on the oxygen atom of the N-oxide group makes it a primary site for electrophilic attack and hydrogen bonding. In the crystal structure, weak C-H···O and C-H···N intermolecular interactions are observed, which stabilize the packing of molecules in the solid state.[1][2][5] The nitrogen of the cyano group also carries a significant negative charge, making it another potential coordination site.

Conclusion

The electronic structure of this compound is characterized by a planar geometry, a highly polar N-oxide bond, and an electron-withdrawing cyano group that significantly modulates the charge distribution in the pyridine ring. Theoretical calculations performed using Density Functional Theory (DFT) are in excellent agreement with high-precision single-crystal X-ray diffraction data, confirming the reliability of the computational models. The analysis of frontier molecular orbitals and natural bond orbitals provides critical insights into the molecule's reactivity, stability, and coordination capabilities. The pronounced negative electrostatic potential around the N-oxide oxygen and the cyano nitrogen atoms identifies them as the primary centers for intermolecular interactions and coordination with metal ions, explaining the compound's utility as a versatile ligand in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Redetermination of 4-cyanopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 14906-59-3 [chemicalbook.com]

- 4. This compound | 14906-59-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

An In-Depth Technical Guide to the Thermochemical Properties of 4-Cyanopyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 4-cyanopyridine (B195900) N-oxide, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The information presented herein is intended to support research and development activities by providing key thermodynamic data and detailed experimental methodologies.

Core Thermochemical Data

The thermochemical parameters of 4-cyanopyridine N-oxide are crucial for understanding its stability, reactivity, and potential applications. The following data have been experimentally determined and are presented here in a structured format for clarity and ease of comparison.

Table 1: Key Thermochemical Properties of this compound

| Thermochemical Property | Symbol | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | 75.3 ± 2.5 | Rotating-bomb combustion calorimetry | [Ribeiro da Silva et al., 1998] |

| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | 115.3 ± 2.1 | Calvet microcalorimetry | [Ribeiro da Silva et al., 1998] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | 190.6 ± 3.3 | Derived from ΔfH°m(cr) and ΔgcrH°m | [Ribeiro da Silva et al., 1998] |

Experimental Protocols

The accurate determination of thermochemical data relies on precise and well-defined experimental procedures. The following sections detail the methodologies employed in the key studies cited.

Rotating-Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard molar enthalpy of formation of solid this compound was determined using a rotating-bomb calorimeter. This technique is designed for the complete combustion of solid or liquid samples in a high-pressure oxygen environment.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A pellet of crystalline this compound of known mass is placed in a silica crucible. A platinum ignition wire is positioned to be in contact with the sample.

-

Calorimeter Assembly: The crucible is placed inside a stainless steel rotating bomb. The bomb is then sealed and filled with high-purity oxygen to a pressure of 3.04 MPa. The sealed bomb is submerged in a known mass of water in the calorimeter jacket.

-

Combustion: The sample is ignited by passing an electrical current through the platinum wire. The bomb is rotated during the experiment to ensure complete combustion and to dissolve the gaseous products in the small amount of water added to the bomb, forming a homogeneous solution.

-

Temperature Measurement: The temperature of the water in the calorimeter jacket is measured with high precision before, during, and after the combustion reaction.

-

Data Analysis: The corrected temperature rise is used to calculate the standard specific energy of combustion. Corrections are made for the energy of ignition and for the formation of nitric acid from the nitrogen present in the sample. From the energy of combustion, the standard molar enthalpy of formation of the crystalline compound is derived using Hess's law.

Calvet Microcalorimetry (for Enthalpy of Sublimation)

The standard molar enthalpy of sublimation of this compound was determined using a Calvet microcalorimeter. This technique measures the heat flow associated with the sublimation of a small sample under vacuum.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a Knudsen effusion cell.

-

Calorimeter Setup: The effusion cell is introduced into the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

-

Sublimation: A high vacuum is applied to the system, causing the sample to sublime.

-

Heat Flow Measurement: The Calvet microcalorimeter, a heat-flux calorimeter, measures the thermal power (heat flow) required to maintain the sample at a constant temperature during the endothermic sublimation process. This is recorded as a function of time.

-

Data Analysis: The area under the heat flow versus time curve is integrated to determine the total heat absorbed during the sublimation of the sample. The molar enthalpy of sublimation is then calculated by dividing the total heat by the number of moles of the sublimed sample. The instrument is calibrated using a substance with a well-known enthalpy of sublimation.

Signaling Pathways and Biological Relevance

Currently, there is limited specific information available in the public domain detailing the direct interaction of this compound with specific biological signaling pathways. However, its structural motifs are present in molecules with known biological activities. Pyridine N-oxides, in general, are known to be versatile intermediates in the synthesis of pharmaceuticals.

The cyano- and N-oxide functional groups can participate in various non-covalent interactions, suggesting that this compound could potentially interact with biological targets such as enzymes or receptors. Its role as a precursor in the synthesis of more complex molecules that may modulate signaling pathways is an active area of research in drug discovery.

Logical Relationship for Potential Drug Development:

Further research is warranted to elucidate the specific biological activities and potential signaling pathway modulation by this compound and its derivatives.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided thermochemical data and detailed experimental protocols are essential for accurate modeling, process design, and safety assessment.

Methodological & Application

Application Notes and Protocols: 4-Cyanopyridine N-oxide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine (B195900) N-oxide (4-CPNO) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and structural features, arising from the electron-withdrawing cyano group and the coordinating N-oxide moiety, allow it to form a diverse array of stable complexes with a wide range of metal ions. These complexes exhibit intriguing properties, leading to applications in catalysis, materials science, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds involving 4-CPNO.

Properties of 4-Cyanopyridine N-oxide

4-CPNO is a white to off-white crystalline solid with a melting point of 223-225 °C.[1][2] It is a derivative of pyridine (B92270) where the nitrogen atom is oxidized. This N-oxide functionality enhances the electron-withdrawing nature of the pyridine ring, making it susceptible to nucleophilic attack, and the oxygen atom acts as a coordination site for metal ions.

Applications in Coordination Chemistry

The coordination of 4-CPNO to metal centers can lead to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers.[3][4] The resulting structures and properties are influenced by factors such as the metal ion, the counter-anion, and the reaction conditions, including pH and solvent.

Catalysis

Coordination complexes of 4-CPNO have demonstrated potential as catalysts in organic transformations. For instance, cobalt(II) porphyrin complexes featuring 4-CPNO as an axial ligand have been shown to be effective catalysts for the degradation of methylene (B1212753) blue dye.[5] The π-acceptor character of the 4-CPNO ligand can influence the electronic properties of the metal center, thereby modulating its catalytic activity.[5]

Luminescent Materials

Complexes of 4-CPNO with lanthanide ions are of particular interest due to their potential applications as luminescent materials.[3][4][] The 4-CPNO ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is valuable for the development of optical devices and bio-imaging agents.

Drug Development and Biological Activity

Pyridine N-oxide derivatives and their metal complexes are known to exhibit a range of biological activities. While specific studies on the biological applications of 4-CPNO complexes are emerging, the broader class of pyridine N-oxide metal complexes has been investigated for their antimicrobial and anticancer properties. The coordination of the metal ion can enhance the therapeutic potential of the organic ligand. This compound itself is considered an important intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.

Data Presentation

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8743 (8) |

| b (Å) | 6.0582 (6) |

| c (Å) | 11.6278 (10) |

| β (°) | 91.973 (6) |

| Volume (ų) | 554.36 (9) |

| N-O bond length (Å) | 1.2997 (15)[3] |

Table 2: Spectroscopic Data for 4-CPNO and its Coordination Complexes

| Compound | ν(C≡N) (cm⁻¹) | ν(N-O) (cm⁻¹) | Other Key Signals |

| 4-CPNO (free ligand) | ~2240 | ~1250 | - |

| [Co(II)(porphyrin)(4-CPNO)] | 2234-2237[5] | Shifted upon coordination | ¹H NMR of 4-CPNO protons show significant shifts[5] |

| Lanthanide(III) complexes | Shifted upon coordination | Shifted upon coordination | Luminescence emission bands characteristic of the Ln(III) ion[] |

Experimental Protocols

Protocol 1: Synthesis of a Cobalt(II) Complex with this compound

This protocol is adapted from the synthesis of related cobalt(II) thiocyanate (B1210189) complexes with pyridine N-oxide derivatives.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (4-CPNO)

-

Diethyl ether

Procedure:

-

Dissolve Cobalt(II) chloride hexahydrate (1 mmol) in ethanol (10 mL).

-

In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).

-

Slowly add the 4-CPNO solution to the cobalt(II) chloride solution with continuous stirring.

-

Reflux the reaction mixture for 2-3 hours.

-

Allow the solution to cool to room temperature.

-

Slowly evaporate the solvent in a fume hood or under reduced pressure until crystals begin to form.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Dry the crystals in a desiccator over silica (B1680970) gel.

Characterization:

-

FT-IR Spectroscopy: Record the IR spectrum and look for a shift in the ν(N-O) and ν(C≡N) stretching frequencies compared to the free ligand, confirming coordination.

-

UV-Vis Spectroscopy: Obtain the UV-Vis spectrum in a suitable solvent to observe the d-d transitions of the Co(II) ion.

-

Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.

Protocol 2: Synthesis of a Silver(I) Coordination Polymer with this compound

This protocol is a general method for the synthesis of silver(I) coordination polymers.

Materials:

-

Silver(I) nitrate (B79036) (AgNO₃)

-

This compound (4-CPNO)

Procedure:

-

In a test tube, dissolve silver(I) nitrate (0.1 mmol) in methanol (5 mL).

-

In a separate test tube, dissolve this compound (0.1 mmol) in a mixture of methanol and acetonitrile (1:1, 5 mL).

-

Carefully layer the methanolic solution of AgNO₃ onto the 4-CPNO solution.

-

Seal the test tube and allow it to stand undisturbed at room temperature.

-

Colorless crystals suitable for X-ray diffraction should form at the interface of the two solutions over a period of several days to a week.

-

Collect the crystals and wash them with a small amount of the mother liquor.

-

Dry the crystals in air.

Characterization:

-

Single-Crystal X-ray Diffraction: Determine the crystal structure to elucidate the coordination environment of the Ag(I) ion and the polymeric nature of the compound.

-

FT-IR Spectroscopy: Confirm the coordination of the 4-CPNO ligand by observing shifts in the characteristic vibrational frequencies.

-

Thermal Analysis (TGA/DSC): Investigate the thermal stability of the coordination polymer and identify decomposition pathways.

Visualizations

Caption: General experimental workflow for the synthesis of 4-CPNO metal complexes.

Caption: Coordination modes of 4-CPNO leading to different structural motifs.

Caption: Potential application pathways for 4-CPNO coordination complexes.

References

- 1. This compound | 14906-59-3 [chemicalbook.com]

- 2. This compound 96 14906-59-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Cyanopyridine N-oxide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine (B195900) N-oxide is a versatile and highly valuable building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the coordinating N-oxide functionality, render the pyridine (B92270) ring susceptible to a variety of chemical transformations. This reactivity profile makes it an ideal starting material for the synthesis of a diverse array of substituted pyridine intermediates, which are core scaffolds in numerous clinically significant drugs, including anti-cancer and anti-inflammatory agents.[1]

These application notes provide a comprehensive overview of the utility of 4-Cyanopyridine N-oxide in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols for representative transformations are provided, along with quantitative data to facilitate reaction optimization and scalability.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor for a range of important pharmaceutical intermediates through several key reaction pathways:

-

α-Cyanation for Xanthine (B1682287) Oxidase Inhibitors: The N-oxide group activates the C2 and C6 positions of the pyridine ring, facilitating nucleophilic attack. This is strategically employed in the synthesis of 2-cyanopyridine (B140075) derivatives, which are crucial intermediates for drugs like FYX-051, a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[2][3]

-

Synthesis of 4-Aminopyridine (B3432731) Derivatives: The cyano group can be readily converted to an amino group, opening a pathway to 4-aminopyridine-based intermediates. 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis.

-

Formation of Isonicotinic Acid and its Derivatives: Hydrolysis of the cyano group provides isonicotinic acid N-oxide, a precursor to isonicotinic acid and its derivatives, such as the anti-tuberculosis drug isoniazid.[4]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives in the synthesis of pharmaceutical intermediates.

Table 1: α-Cyanation of 4-Substituted Pyridine N-oxides

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-Amidopyridine N-oxide | 2-Cyano-4-amidopyridine | Dimethylcarbamoyl chloride, KCN, CH3CN, 120 °C, 4 h | 64 | [2][3] |

| 4-Amidopyridine N-oxide | 2-Cyano-4-amidopyridine | Dimethylcarbamoyl chloride, NaCN, CH3CN, 120 °C, 12 h | 45 | [2] |

| 4-Amidopyridine N-oxide | 2-Cyano-4-amidopyridine | Dimethylcarbamoyl chloride, AgCN, CH3CN, 120 °C, 12 h | 38 | [2] |

| 4-Amidopyridine N-oxide | 2-Cyano-4-amidopyridine | Dimethylcarbamoyl chloride, Zn(CN)2, CH3CN, 120 °C, 12 h | 25 | [2] |

Table 2: Synthesis of 4-Aminopyridine from 4-Cyanopyridine

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-Cyanopyridine | 4-Aminopyridine | Sodium tungstate (B81510), Sodium hypochlorite (B82951) solution, 90-95 °C, >10 h | High (not specified) | [5] |

Table 3: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

| Starting Material | Product | Reagents and Conditions | Conversion (%) | Reference |

| 4-Cyanopyridine | Isonicotinic Acid | Pseudomonas putida resting cells, 30 °C, 200 min | 100 | [6] |

| 4-Cyanopyridine | Isonicotinamide (B137802) | Magnesium oxide, Water, 120 °C | 89.5 (efficiency) | [7] |

| 4-Cyanopyridine | Isonicotinic Acid | Sodium hydroxide, Water, 50-80 °C | High (not specified) | [8] |

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-4-amidopyridine

This protocol details the α-cyanation of 4-amidopyridine N-oxide, a key intermediate in the synthesis of the xanthine oxidase inhibitor FYX-051.[2][3]

Materials:

-

4-Amidopyridine N-oxide

-

Dimethylcarbamoyl chloride

-

Potassium cyanide (KCN)

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

5 mL screw-capped vial

-

Magnetic stirring bar

-

Argon atmosphere

-

Thin Layer Chromatography (TLC) supplies (hexane/ethyl acetate (B1210297) 2:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), and potassium cyanide (26.0 mg, 0.4 mmol).

-

Add anhydrous acetonitrile (2 mL) to the vial under an argon atmosphere.

-

Seal the vial and stir the reaction mixture at 120 °C for 4 hours.

-

Monitor the progress of the reaction by TLC using a hexane/ethyl acetate (2:1) solvent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford 2-cyano-4-amidopyridine.

Expected Yield: Approximately 64%.

Protocol 2: Synthesis of 4-Aminopyridine

This protocol outlines the one-step synthesis of 4-aminopyridine from 4-cyanopyridine.[5]

Materials:

-

4-Cyanopyridine

-

Sodium tungstate

-

Aqueous sodium hypochlorite solution

-

Reaction flask with cooling and heating capabilities

-

Extraction and distillation apparatus

Procedure:

-

Prepare an aqueous solution of 4-cyanopyridine and cool it to 0 °C or below.

-

Add sodium tungstate as a catalyst (2-5% of the mass of 4-cyanopyridine).

-

Prepare an aqueous solution of sodium hypochlorite.

-

Slowly add the 4-cyanopyridine solution to the sodium hypochlorite solution while controlling the temperature.

-

After the addition is complete, heat the reaction mixture to 90-95 °C and maintain this temperature for at least 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the 4-aminopyridine from the reaction mixture using a suitable organic solvent.

-

Distill the organic extract to isolate the pure 4-aminopyridine.

Protocol 3: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

This protocol describes the enzymatic hydrolysis of 4-cyanopyridine to isonicotinic acid using whole cells of Pseudomonas putida.[6]

Materials:

-

4-Cyanopyridine

-

Resting cells of Pseudomonas putida

-

Bioreactor or reaction vessel with temperature control

-

pH meter and necessary reagents for pH adjustment

Procedure:

-

Prepare a suspension of Pseudomonas putida resting cells in a suitable buffer.

-

In a bioreactor, add the cell suspension and adjust the temperature to 30 °C.

-

Add 4-cyanopyridine to the reactor to a final concentration of 100 mM.

-

Monitor the reaction progress by analyzing the concentration of isonicotinic acid.

-

The reaction is typically complete within 20 minutes, with full conversion of the starting material.

-

After the reaction, separate the cells from the reaction mixture by centrifugation or filtration.

-

Isolate the isonicotinic acid from the supernatant.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Caption: Workflow for the synthesis of 2-Cyano-4-amidopyridine.

Caption: Key reaction pathways of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]